molecular formula C23H34N4O2S B5106081 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine

Katalognummer B5106081
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: SZGLUAVJWPPQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine, also known as BIBP 3226, is a selective antagonist of neuropeptide Y (NPY) receptors. NPY is a peptide neurotransmitter that plays a crucial role in regulating various physiological processes, including appetite, energy metabolism, and stress response. BIBP 3226 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and anxiety disorders.

Wirkmechanismus

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 acts as a competitive antagonist of NPY receptors by binding to the receptor site and blocking the binding of NPY. The Y1 and Y2 subtypes of NPY receptors are widely expressed in various tissues, including the brain, pancreas, liver, and adipose tissue. By blocking the activation of these receptors, 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 can modulate the physiological responses regulated by NPY, such as food intake, energy metabolism, and stress response.
Biochemical and Physiological Effects:
1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been shown to have various biochemical and physiological effects, depending on the tissue and subtype of NPY receptor targeted. In the brain, 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance. In the pancreas, 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been shown to inhibit insulin secretion and improve glucose metabolism. In the liver, 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been shown to reduce lipid accumulation and improve lipid metabolism. In adipose tissue, 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been shown to reduce adiposity and improve insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has several advantages and limitations for lab experiments. One advantage is its high selectivity for NPY receptors, which allows for specific targeting of these receptors in various tissues. Another advantage is its stability and solubility, which makes it easy to use in in vitro and in vivo experiments. However, one limitation is its relatively low potency compared to other NPY receptor antagonists, which may require higher doses for effective blocking of NPY receptors. Another limitation is its potential off-target effects on other receptors, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has several potential future directions for scientific research. One direction is to investigate its therapeutic potential in various diseases, such as obesity, diabetes, and anxiety disorders. Another direction is to study its effects on other physiological processes, such as cardiovascular function, immune response, and pain perception. Additionally, future research can focus on developing more potent and selective NPY receptor antagonists based on the structure of 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226, which may have improved therapeutic efficacy and fewer off-target effects.

Synthesemethoden

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis starts with the condensation of 2-bromoethylbenzene with ethylsulfonyl chloride to form 2-(ethylsulfonyl)ethylbenzene. This intermediate is then reacted with 1H-imidazole-5-carbaldehyde to produce 1-(2-(ethylsulfonyl)ethyl)-1H-imidazole-5-carbaldehyde. The final step involves the reaction of 1-(2-(ethylsulfonyl)ethyl)-1H-imidazole-5-carbaldehyde with 1,4'-bipiperidine in the presence of a reducing agent to form 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226.

Wissenschaftliche Forschungsanwendungen

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been widely used in scientific research to study the physiological and pathological roles of NPY receptors. It has been shown to selectively block the Y1 and Y2 subtypes of NPY receptors, which are involved in regulating food intake, energy metabolism, and stress response. 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been used to investigate the effects of NPY on insulin secretion, glucose metabolism, and lipid metabolism. It has also been studied for its potential therapeutic applications in obesity, diabetes, and anxiety disorders.

Eigenschaften

IUPAC Name

1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S/c1-2-30(28,29)23-24-17-22(27(23)18-20-9-5-3-6-10-20)19-25-15-11-21(12-16-25)26-13-7-4-8-14-26/h3,5-6,9-10,17,21H,2,4,7-8,11-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLUAVJWPPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.